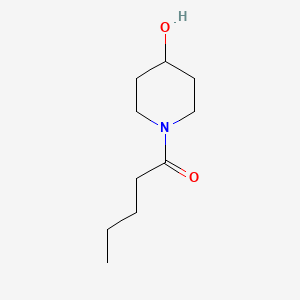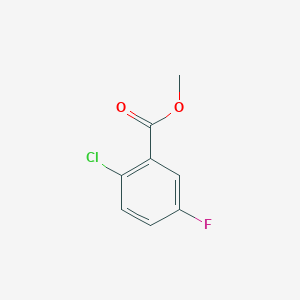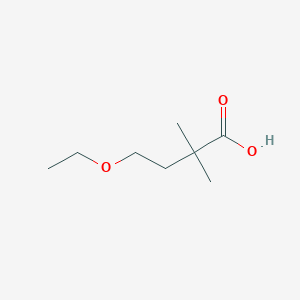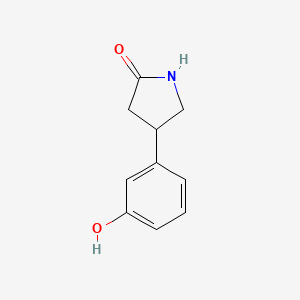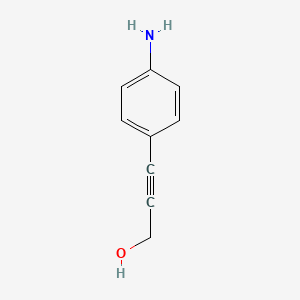
4-Cyclopropyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
“4-Cyclopropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 673475-74-6 . Its molecular weight is 123.16 . The IUPAC name for this compound is 4-cyclopropyl-1H-pyrazol-3-ylamine . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
Reactivity in Catalyzed Arylations
4-Cyclopropyl-1H-pyrazol-3-amine derivatives exhibit significant reactivity in palladium-catalyzed direct arylations. These compounds, particularly those bearing a cyclopropyl group at C3-position and an amino substituent at C5, have been successfully employed in regioselective C4-arylated pyrazoles synthesis. This process demonstrates tolerance to various functional groups, including electron-withdrawing and electron-donating groups, enabling the creation of diverse compounds without decomposing the cyclopropyl unit or forming amination products (Sidhom et al., 2018).
Antimicrobial Properties
A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These derivatives showed potent antimicrobial activities, highlighting their potential as therapeutic agents. This research also explored the structure–activity relationships (SARs) to improve their efficacy (Raju et al., 2010).
Multicomponent Domino Reactions in Aqueous Media
This compound derivatives have been synthesized using L-proline-catalyzed, on-water four-component domino reactions. This method efficiently produces a library of 4H-pyrano[2,3-c]pyrazol-6-amines, highlighting the compound's versatility in creating densely functionalized heterocycles (Prasanna et al., 2013).
Design and Biological Evaluation
The design and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, based on pyrazol-5-amine derivatives, have been explored for antitumor activities. These compounds, particularly compound 5h, showed significant anti-proliferation activities against tumor cells, suggesting their potential in novel antitumor drug development (Ma et al., 2020).
Bicyclization Approaches to Diverse Derivatives
A four-component bicyclization strategy was developed to synthesize pyrazolo[3,4-b]pyridine derivatives. This method allowed for the creation of multicyclic pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, showcasing the structural diversity achievable with this compound derivatives (Tu et al., 2014).
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including “4-Cyclopropyl-1H-pyrazol-3-amine”, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on developing new synthetic routes towards pyrazole derivatives and exploring their biological and medicinal potential .
Analyse Biochimique
Biochemical Properties
4-Cyclopropyl-1H-pyrazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can act as a ligand for certain receptors, influencing their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by interfering with specific signaling pathways that are crucial for cell growth and survival. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can activate or inhibit other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, this compound can affect the levels of metabolites, such as pyruvate and lactate, by altering the activity of enzymes involved in their production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific organelles. These processes are crucial for the compound’s biological activity, as they determine its availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of this compound is therefore a key determinant of its biological effects .
Propriétés
IUPAC Name |
4-cyclopropyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJHFJQYGHJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635006 | |
| Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673475-74-6 | |
| Record name | 4-Cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
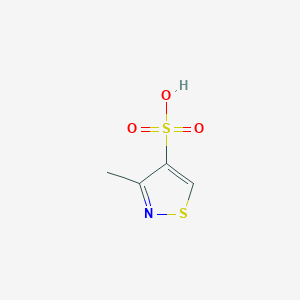


![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
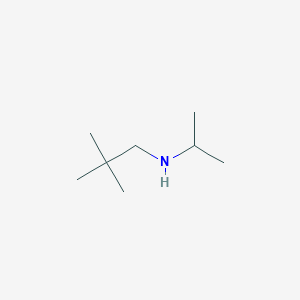
![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)
